molecular formula C20H23N3O3S2 B2912313 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1260951-83-4

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2912313
CAS No.: 1260951-83-4
M. Wt: 417.54
InChI Key: OXHGZHVZEBZXKR-UHFFFAOYSA-N
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Description

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidinone derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core with a 3-butyl substituent.
  • A sulfanyl (-S-) linker at position 2, connecting to an acetamide moiety.
  • An N-(3-methoxybenzyl) group on the acetamide.

This scaffold is structurally analogous to bioactive molecules targeting enzymes or receptors, particularly in antiviral and anticancer research .

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-4-9-23-19(25)18-16(8-10-27-18)22-20(23)28-13-17(24)21-12-14-6-5-7-15(11-14)26-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHGZHVZEBZXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further modified to introduce the butyl group and the sulfanyl linkage.

The final step involves the reaction of the intermediate with 3-methoxybenzyl acetamide under specific conditions, such as heating in the presence of a base like potassium carbonate in ethanol or ethylene glycol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

The alkyl chain at position 3 and aryl/heteroaryl groups on the acetamide are critical for modulating biological activity. Key analogs include:

Compound Name Substituents (Core & Acetamide) Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-butyl, N-(3-methoxybenzyl) ~420 (estimated) Enhanced lipophilicity from butyl chain -
2-[(3-Butyl-4-oxo-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide 3-butyl, pyrido-fused core, 3-chloro-4-methoxy 463.61 Expanded aromatic system (pyrido ring)
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide 3-ethyl, 5,6-dimethyl, thieno[2,3-d]pyrimidinone 415.50 Increased steric hindrance
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-methyl, 7-phenyl, N-(4-butylphenyl) 463.61 Bulky phenyl group at position 7

Key Observations :

  • Alkyl Chain Length : The 3-butyl group in the target compound likely improves membrane permeability compared to shorter chains (e.g., ethyl or methyl) .
  • Aromatic Modifications : Pyrido-fused cores (e.g., ) enhance π-π stacking but may reduce solubility .
  • Steric Effects : 5,6-Dimethyl substituents () could hinder target binding, whereas 7-phenyl groups () add bulk for selective interactions .

Acetamide Functionalization

The N-aryl/benzyl group on the acetamide tail influences target specificity:

Compound Name Acetamide Substituent Biological Relevance Reference
Target Compound N-(3-methoxybenzyl) Potential CNS activity (methoxy group) -
N-(3-Chloro-4-methoxyphenyl) () 3-chloro-4-methoxy Electron-withdrawing effects for binding
N-(4-Butylphenyl) () 4-butylphenyl Hydrophobic interactions
N-(3-Methoxyphenyl) () 3-methoxyphenyl Similar to target compound

Key Observations :

  • Methoxy Groups : The 3-methoxybenzyl in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups .
  • Chloro Substituents : Electron-withdrawing groups (e.g., ) could improve binding to charged enzyme pockets .

Challenges :

  • Demethylation : O-demethylation steps (e.g., using BF3·SMe2 in ) may be required for polar derivatives .
  • Yield Optimization : Reported yields for analogs range from 68–74% .

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by the following structural features:

  • A thieno[3,2-d]pyrimidine core.
  • A butyl group at the 3-position.
  • A sulfanyl group attached to the pyrimidine ring.
  • An acetamide moiety linked to a methoxyphenyl group.

Research indicates that compounds within the thieno[3,2-d]pyrimidine class often exhibit their biological effects through inhibition of specific enzymes and pathways involved in cell proliferation and survival. The specific mechanisms for this compound may include:

  • Inhibition of Kinases : Thieno[3,2-d]pyrimidines have been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Antimetabolite Activity : The structural similarity to purines suggests potential interference with nucleic acid synthesis.

Anticancer Activity

Several studies have evaluated the anticancer properties of related thieno[3,2-d]pyrimidine compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF7 (Breast Cancer)12.5Apoptosis induction
Compound 2A549 (Lung Cancer)26.0Cell cycle arrest
Compound 3HeLa (Cervical Cancer)7.0Topoisomerase inhibition

These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may also exhibit similar properties due to its structural analogies .

Enzyme Inhibition

The compound has been suggested to act as an inhibitor of key metabolic enzymes. For example:

Enzyme TargetInhibition TypeKi (µM)
GARFTaseCompetitive2.97
AICARFTaseNon-competitive9.48

These findings indicate that the compound could affect pathways critical for tumor growth and survival .

Study on Thieno[3,2-d]pyrimidine Derivatives

A recent study explored a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity. The study found that modifications at specific positions on the thieno ring significantly influenced their cytotoxic effects against various cancer cell lines. This highlights the importance of structural optimization in enhancing biological activity .

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